molecular formula C6H5ClFN B1301955 2-Chloro-6-fluoroaniline CAS No. 363-51-9

2-Chloro-6-fluoroaniline

Cat. No. B1301955
CAS RN: 363-51-9
M. Wt: 145.56 g/mol
InChI Key: ZJLAWMDJTMMTQB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroaniline is a compound that is part of a broader class of chemicals known as halogenated anilines, which are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to an aniline structure. The presence of these halogens can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of halogenated anilines, including 2-chloro-6-fluoroaniline, often involves multiple steps that may include halogenation, amidation, and other transformations. For instance, the synthesis of related compounds has been achieved through a sequence of reactions starting from chloroaldimines, involving cyanation, halogenation, and addition of organolithium reagents, followed by acidic hydrolysis, leading to chlorinated and fluorinated diones . Another synthetic route involves amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, as demonstrated in the synthesis of a compound containing a 2-chloro-6-fluorophenyl moiety .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex, with the potential for various conformations due to internal rotations and the influence of substituents. For example, studies on 2-fluoroanisole, a related compound, have shown the existence of planar and nonplanar conformations, with the planar form being more prevalent . Similarly, the crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline reveals classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are crucial for understanding the reactivity and interactions of 2-chloro-6-fluoroaniline.

Chemical Reactions Analysis

Halogenated anilines like 2-chloro-6-fluoroaniline can participate in various chemical reactions due to their reactive sites. For instance, the nitrile function in related compounds has been used for C-C bond formation reactions, which are important in organic chemistry . The presence of halogens also allows for reactions such as the exchange of chlorine for fluorine, as seen in the synthesis of tris(fluorosulfonyl) compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-fluoroaniline are influenced by the presence of halogen atoms. The chemical polymerization of related compounds like 2-chloroaniline and 2-fluoroaniline has been studied, with the best results obtained using chromic acid in water, where the oxidizing power is enhanced by HCl . Spectroscopic methods such as FT-IR, FT-Raman, and NMR have been employed to study the vibrational and electronic properties of similar halogenated anilines, providing insights into their stability, charge delocalization, and potential nonlinear optical behavior .

Scientific Research Applications

Pharmaceutical Industry

2-Chloro-6-fluoroaniline is used as an important synthetic intermediate in the pharmaceutical industry .

Application Summary

It is used in the synthesis of a new drug called Chlorambucil . This drug has fewer side effects and is considered an excellent pharmaceutical intermediate .

Methods of Application

Solvent Production

2-Chloro-6-fluoroaniline is used in the production of solvents .

Application Summary

It is used in the production of a variety of solvents, which are used in a wide range of industrial applications .

Methods of Application

Bradykinin1 Antagonist Synthesis

2-Chloro-6-fluoroaniline may be used in the preparation of a fragment of an orally bioavailable and CNS penetrant bradykinin1 antagonist .

Application Summary

Bradykinin1 antagonists are used in the treatment of various medical conditions, including pain and inflammation .

Methods of Application

Production of Other Chemicals

2-Chloro-6-fluoroaniline is used in the production of other chemicals .

Application Summary

It is used in the production of a variety of chemicals, which are used in a wide range of industrial applications .

Methods of Application

Synthesis of COX-2 Inhibitor

2-Chloro-6-fluoroaniline is used in the synthesis of a new drug called Celecoxib .

Application Summary

Celecoxib is a highly selective COX-2 inhibitor and is used as a long-term therapeutic drug for osteoarthritis, rheumatoid arthritis, acute pain, dysmenorrhea, and various fevers and various pains . It has broad market prospects .

Safety And Hazards

2-Chloro-6-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

2-Chloro-6-fluoroaniline is an important intermediate in the synthesis of the drug Celecoxib . Given the wide use of Celecoxib in the treatment of various conditions, 2-Chloro-6-fluoroaniline is likely to continue to be an important compound in pharmaceutical synthesis .

properties

IUPAC Name

2-chloro-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLAWMDJTMMTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189838
Record name 2-Chloro-6-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroaniline

CAS RN

363-51-9
Record name 2-Chloro-6-fluoroaniline
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Record name 2-Chloro-6-fluoroaniline
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Record name 2-Chloro-6-fluoroaniline
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Record name 2-chloro-6-fluoroaniline
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Synthesis routes and methods

Procedure details

To a stirred mixture of 20 g. of 2-chloro-6-fluorobenzoic acid, 100 ml. of chloroform and 50 ml. of concentrated sulfuric acid is added slowly 10.2 g. of sodium azide while the temperature is kept at 40°-55°. Stirring is continued for 2 hours at 40°-55° then the mixture is poured into 500 ml. of ice water containing 80 g. of sodium hydroxide. The mixture is extracted with ether and the other extracts are dried over magnesium sulfate. The dry extracts are then treated with hydrogen chloride, and the resultant product as the hydrochloride salt is collected by filtration yielding 12.6 g. of white solid which sublimes at 160°-170°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
37
Citations
R Patrick, NS Nagarajan, H Pan, SK Saha… - … of pharmaceutical and …, 2011 - Elsevier
… In case of 2-chloro-6-fluoroaniline which has both the fluorine and chlorine atoms positioned in the two ortho positions, competitive elimination may be expected between the chlorine …
Number of citations: 4 www.sciencedirect.com
RL Ellsworth, HT Meriwether… - Journal of Labelled …, 1989 - Wiley Online Library
… temperature a solution of 10.9 g (75 moles) of 2-chloro-6fluoroaniline in 250 ml of glacial acetic acid was treated with 6.5 ml of 12 N hydrochloric acid. The resulting slurry was cooled to …
X Teng, H Keys, A Jeevanandam, JA Porco Jr… - Bioorganic & medicinal …, 2007 - Elsevier
Necroptosis is a regulated caspase-independent cell death mechanism that results in morphological features resembling non-regulated necrosis. This form of cell death can be induced …
Number of citations: 67 www.sciencedirect.com
GW Rewcastle, WA Denny… - Journal of medicinal …, 1987 - ACS Publications
… 9-substituted compounds, since steric hindrance of the amine group leads to low yields in the Ullmann reaction (42% for 2,6-dimethoxyaniline but only 12% for 2-chloro-6-fluoroaniline …
Number of citations: 178 pubs.acs.org
P Timmermans, PA Van Zwieten… - Recueil des Travaux …, 1978 - Wiley Online Library
The synthesis of various 2‐(arylimino)imidazolidines is described. Most compounds were prepared by reaction of N‐aryl‐S‐methylisothiuronium iodides or N‐aryldichloroimines with …
Number of citations: 9 onlinelibrary.wiley.com
M Acemoglu, T Allmendinger, J Calienni, J Cercus… - Tetrahedron, 2004 - Elsevier
… However, the overall yields were significantly higher with regard to the more expensive anilines: 58% for 27a from 2-chloro-6-fluoroaniline (7) and 5.4% for 27g from 2-chloro-6-methyl-…
Number of citations: 31 www.sciencedirect.com
R Sott, C Hawner, JE Johansen - Tetrahedron, 2008 - Elsevier
… Bromine (27.5 g, 172 mmol) was added to a solution of 2-chloro-6-fluoroaniline (25 g, 172 mmol) dissolved in chloroform (400 mL). The bromoaniline precipitated within a minute and …
Number of citations: 11 www.sciencedirect.com
M Sun, W Chen, T Zhang, Z Liu, J Wei, N Xi - Tetrahedron, 2020 - Elsevier
… Congeners 7b - d were prepared similarly starting from 2-chloro-6-fluoroaniline. Alternatively, tosyl group reacted with thioacetic potassium salt to provide acetyl-protected thio-…
Number of citations: 5 www.sciencedirect.com
HR Lawrence, K Mahajan, Y Luo, D Zhang… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of 2,4-dichloropyrimidine-5-carbonyl chloride (6.36 g, 0.030 mol) (obtained in the previous step) in THF (40 mL) under inert conditions was added 2-chloro-6-fluoroaniline (…
Number of citations: 47 pubs.acs.org
C Ding, G Jones - IDrugs, 2002 - figshare.utas.edu.au
… -methyl-2-iodophenylacetamide with 2-chloro6-fluoroaniline in the presence of copper powder, … For example, 4bromotoluene and 2-chloro-6-fluoroaniline are coupled in the presence of …
Number of citations: 20 figshare.utas.edu.au

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